

Discovery and history of 8-hydroxyquinoline derivatives

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Compound of Interest

Compound Name: *5-Amino-8-hydroxyquinoline dihydrochloride*

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An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

Abstract

8-Hydroxyquinoline and its derivatives constitute a significant class of heterocyclic compounds with a rich history of over a century in scientific research and application. Initially identified for their potent antimicrobial capabilities, the therapeutic and practical scope of these compounds has expanded dramatically to include roles in neurodegenerative disease therapy, oncology, and analytical chemistry. This technical guide provides a comprehensive overview of the discovery, historical milestones, and pivotal experimental methodologies related to 8-hydroxyquinoline derivatives. It presents quantitative biological data in a structured format and illustrates key mechanisms of action through detailed signaling pathway diagrams, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

The journey of 8-hydroxyquinoline (also known as oxine) began in the late 19th century, evolving from a laboratory curiosity to a cornerstone scaffold in medicinal chemistry.

- 1880: First Synthesis. 8-hydroxyquinoline was first obtained by Hugo Weidel and his student Albert Cobenzl.^[1] Shortly after, Zdenko Hans Skraup developed a method to synthesize substituted quinolines, which became known as the Skraup synthesis, a fundamental reaction for creating the quinoline core from substituted phenols.^[1] Another key method, the

Doebner-Miller reaction, was established in 1881 as a modification of the Skraup synthesis for producing quinolines from anilines and α,β -unsaturated carbonyl compounds.[2][3][4]

- **Early 1900s: Antimicrobial Properties.** The potent antiseptic, disinfectant, and pesticide properties of 8-hydroxyquinoline and its complexes were discovered, establishing their role as transcription inhibitors.[1] Its solution in alcohol was even utilized in liquid bandages.[1] This led to the development of derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which was marketed as a topical antiseptic and an oral intestinal amebicide in 1934.[5][6]
- **1920s and Beyond: Analytical and Industrial Applications.** The discovery of insoluble chelates of 8-hydroxyquinoline in the 1920s opened the door to its widespread use in analytical chemistry for the quantitative determination of metal ions.[1] Its unique ability to form stable complexes with metals also led to industrial applications, such as in the synthesis of dyes and as a component in organic light-emitting diodes (OLEDs).[1][7]

Key Experimental Protocols

The synthesis and biological evaluation of 8-hydroxyquinoline derivatives employ a variety of established chemical and biological methodologies.

General Synthesis: The Skraup Reaction

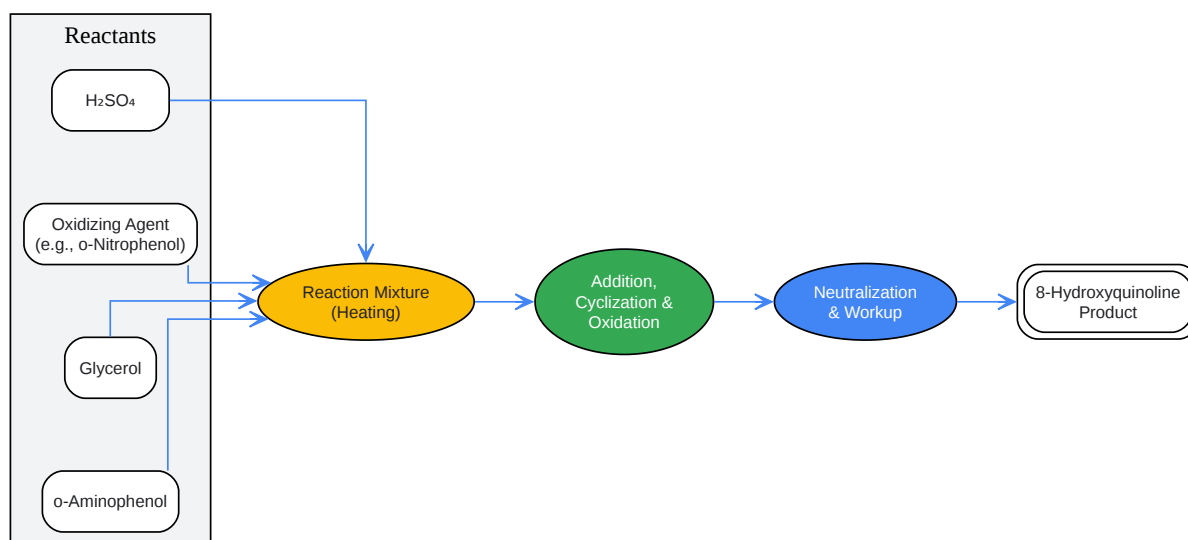
The Skraup synthesis is a classic and versatile method for preparing the 8-hydroxyquinoline scaffold. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid.

Methodology:

- **Reactant Mixture:** o-Aminophenol (or a derivative), glycerol, and an oxidizing agent (e.g., o-nitrophenol) are combined.[8][9]
- **Acid Catalyst:** Concentrated sulfuric acid is cautiously added. The acid dehydrates the glycerol to form acrolein in situ.
- **Reaction:** The mixture is heated (e.g., 90-100°C for several hours), during which the o-aminophenol undergoes a Michael addition with the acrolein, followed by cyclization and

oxidation to form the 8-hydroxyquinoline ring.[8][10]

- Workup and Purification: The reaction is quenched, neutralized, and the final product is purified, often through distillation.[8][10]



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Caption: Generalized workflow for the Skraup synthesis of 8-hydroxyquinoline.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

- Preparation: A two-fold serial dilution of the 8-hydroxyquinoline derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]

- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., *S. aureus*, *C. auris*).
- Incubation: The plate is incubated under conditions optimal for microbial growth (e.g., 24 hours at 37°C).
- MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[\[11\]](#)

Quantitative Biological Data

The diverse biological activities of 8-hydroxyquinoline derivatives have been quantified in numerous studies. The tables below summarize representative data.

Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

Derivative	Microorganism	MIC (µg/mL)
5,7-Dichloro-8-hydroxy-2-methylquinoline	<i>M. tuberculosis</i>	0.1 [13]
PH265	<i>Cryptococcus neoformans</i>	0.5 - 1 [11]
5,7-Dichloro-8-hydroxy-2-methylquinoline	<i>S. aureus</i> (MRSA)	1.1 [13]
PH276	<i>Candida auris</i>	0.5 - 8 [11]
PH176	<i>S. aureus</i> (MRSA) (MIC ₅₀)	16 [12]

Table 2: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

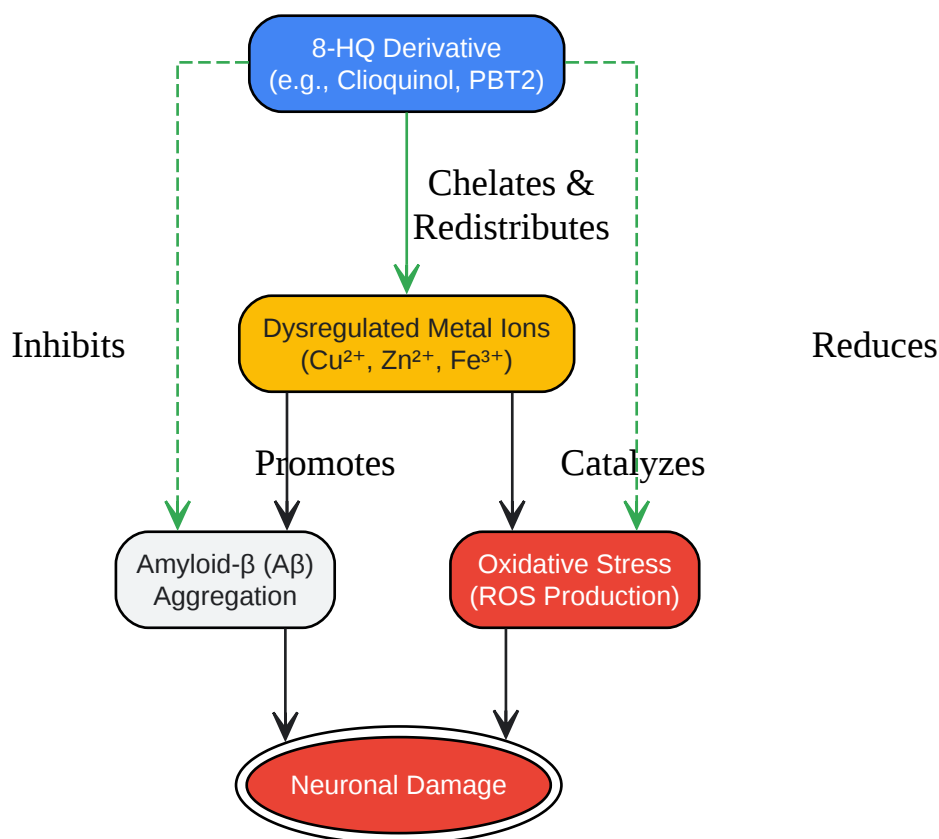
Derivative	Cell Line	Activity (IC ₅₀ / MTS ₅₀)
8-Hydroxy-2-quinolinecarbaldehyde	Hepatocellular Carcinoma (Hep3B)	6.25 µg/mL[14]
5,7-dihalo-substituted 8-HQ complexes	Ovarian, Lung, Hepatoma	1.4 nM - 32.13 µM
8-HQ Thiosemicarbazone Cu(II) Complex	Various Cancer Cells	< 1 µM
V(IV)O Complex	Melanoma (A375)	< 10 µM[15]

Mechanisms of Action and Signaling Pathways

The biological effects of 8-hydroxyquinoline derivatives are often multifaceted, stemming primarily from their ability to chelate metal ions and modulate cellular homeostasis.

Neuroprotection via Metal Ion Homeostasis

In neurodegenerative conditions like Alzheimer's disease, the dysregulation of metal ions such as copper, zinc, and iron contributes to amyloid- β (A β) plaque aggregation and oxidative stress. [16][17][18] Derivatives like Clioquinol and PBT2 act as metal protein attenuating compounds (MPACs) or ionophores that can cross the blood-brain barrier.[16][18] They chelate excess metal ions from pathological aggregates and redistribute them, thereby dissolving amyloid deposits and reducing metal-induced oxidative damage.[6][16][19]

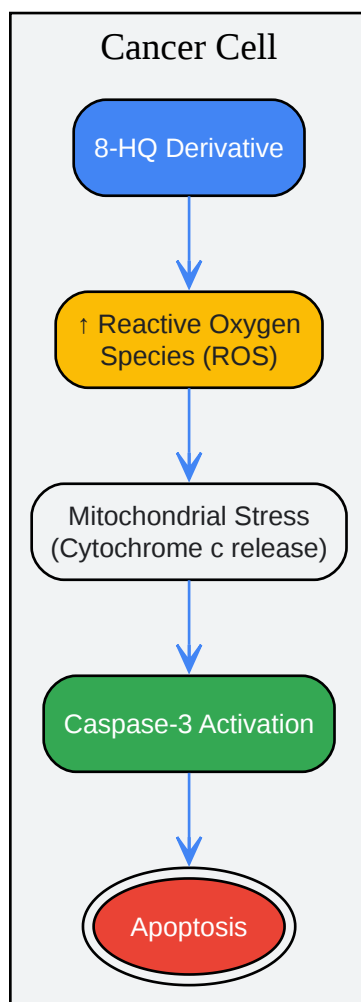


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Caption: 8-HQ derivatives restore metal homeostasis to prevent neurotoxicity.

Induction of Apoptosis in Cancer Cells

Many 8-hydroxyquinoline derivatives and their metal complexes exhibit potent anticancer activity by inducing programmed cell death (apoptosis).[20] This is often achieved by disrupting the cancer cell's redox balance. The compound can promote the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress.[20] This triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of executioner caspases (e.g., caspase-3), ultimately leading to cell death.[20] Some derivatives can also induce apoptosis by activating death receptor signaling pathways.[20]



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